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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)thiomorpholine

CAS No.: 864685-25-6

Cat. No.: B1369218

Get Quote

Comprehensive Technical Guide: 3-(3-
Chlorophenyl)thiomorpholine
Executive Summary
3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6) is a specialized heterocyclic research

chemical belonging to the arylthiomorpholine class.[1] Structurally, it is a bioisostere of the

substituted phenylmorpholines (such as the psychostimulant phenmetrazine), distinguished by

two critical modifications: the replacement of the ether oxygen with a sulfur atom (thio-

substitution) and the attachment of the aryl ring at the 3-position rather than the 2-position

common in classic anorectics.

This compound is primarily utilized in medicinal chemistry as a scaffold to explore Structure-

Activity Relationships (SAR) regarding metabolic stability and selectivity for monoamine

transporters (DAT/NET/SERT) versus monoamine oxidase (MAO) enzymes. Unlike its 2-phenyl

analogues, which are typically potent monoamine releasers, 3-arylthiomorpholines are
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increasingly investigated for their potential as selective MAO-B inhibitors and neuroprotective

agents.

Chemical Identity & Physicochemical Properties
Nomenclature and Identification

IUPAC Name: 3-(3-Chlorophenyl)thiomorpholine[1]

Common Synonyms: 3-(m-Chlorophenyl)thiomorpholine; Desmethyl-thio-3-CPM (informal)

CAS Number: 864685-25-6[1]

Molecular Formula: C₁₀H₁₂ClNS

Molecular Weight: 213.73 g/mol

Physicochemical Profile
The substitution of oxygen with sulfur significantly alters the physicochemical landscape of the

molecule compared to its morpholine counterparts.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthesis & Manufacturing Protocols
The synthesis of 3-arylthiomorpholines requires distinct strategies from the 2-aryl isomers

(which are often made from propiophenones). The most robust route for research-scale
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production involves the cyclization of aminothiols with alpha-haloketones, followed by

reduction.

Synthetic Pathway (Graphviz Visualization)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Synthetic route via dihydrothiazine reduction.

Detailed Protocol
Step 1: Condensation to Dihydrothiazine

Reagents: Dissolve 2-aminoethanethiol (1.0 eq) and 2-bromo-1-(3-chlorophenyl)ethanone

(1.0 eq) in anhydrous ethanol.

Conditions: Add a mild base (e.g., K₂CO₃) to neutralize the HBr byproduct. Reflux the

mixture for 2–4 hours.

Mechanism: The thiol group performs a nucleophilic attack on the alpha-carbon of the

ketone, followed by intramolecular Schiff base formation between the amine and the

carbonyl.

Result: Formation of the cyclic imine intermediate, 3-(3-chlorophenyl)-5,6-dihydro-2H-1,4-

thiazine.
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Step 2: Reduction to Thiomorpholine

Reagents: Cool the reaction mixture to 0°C. Add Sodium Borohydride (NaBH₄, 2.0 eq)

portion-wise.

Reaction: Stir at room temperature for 12 hours. The imine double bond (C=N) is reduced to

the secondary amine.

Workup: Quench with dilute HCl, basify with NaOH to pH >10, and extract with

dichloromethane (DCM).

Purification: Convert to the Hydrochloride (HCl) salt using ethereal HCl for crystallization and

stability.

Pharmacological Profile[2][3][4][5][6]
Mechanism of Action: The "Thio" and "3-Aryl" Effect
3-(3-Chlorophenyl)thiomorpholine occupies a unique pharmacological niche. While it shares

the phenethylamine backbone, the specific structural modifications shift its activity profile away

from pure psychostimulation.

Monoamine Transporter Affinity:

Unlike 2-phenylmorpholines (which fit the DAT/NET orthosteric site tightly), 3-

phenylthiomorpholines often show reduced affinity for dopamine uptake inhibition.

The 3-chlorophenyl substitution (meta-chloro) is electronically withdrawing and lipophilic.

In similar scaffolds (e.g., 3-CMC, 3-CPM), this substitution enhances affinity for the

Serotonin Transporter (SERT) relative to the unsubstituted phenyl ring.

MAO-B Inhibition:

Research indicates that 3-arylthiomorpholines can act as reversible inhibitors of

Monoamine Oxidase B (MAO-B). The sulfur atom and the steric bulk of the 3-aryl group

facilitate binding in the hydrophobic cavity of the MAO-B active site, potentially offering

neuroprotective effects by reducing oxidative stress from dopamine metabolism.
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Structure-Activity Relationship (SAR) Diagram

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Figure 2: Key structural features influencing pharmacodynamics.

Analytical Characterization
To validate the identity of synthesized batches, the following analytical signals are required:

1H NMR (CDCl₃, 400 MHz):

Aromatic region: Multiplet at δ 7.2–7.4 ppm (4H, 3-chlorophenyl).

Chiral center (H3): Doublet of doublets or multiplet at δ ~3.8–4.0 ppm.

Thiomorpholine ring protons: Complex multiplets at δ 2.5–3.2 ppm (6H, corresponding to

C2, C5, C6 protons).

Mass Spectrometry (ESI+):

Parent Ion [M+H]⁺: m/z ~214.04 (consistent with ³⁵Cl isotope).

Isotope Pattern: Distinct M+2 peak at ~33% intensity of M+ (characteristic of Chlorine).

Handling & Safety Protocols
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Warning: This compound is a potent bioactive research chemical. It lacks comprehensive

toxicological data in humans.

Personal Protective Equipment (PPE):

Nitrile gloves (double-gloving recommended due to high lipophilicity).

P100/HEPA respirator when handling powder to prevent inhalation of dust.

Storage:

Store as the HCl salt at -20°C.

Protect from moisture; thiomorpholines are susceptible to slow oxidation to sulfoxides

(S=O) if exposed to air/light over prolonged periods.

Emergency:

In case of exposure, treat symptomatically for sympathomimetic toxicity (though potency is

likely lower than phenmetrazine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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